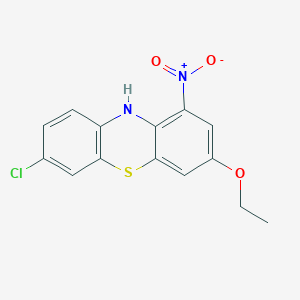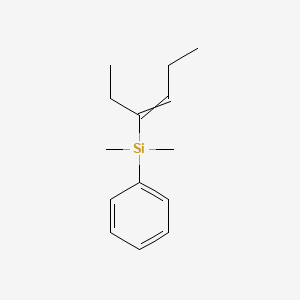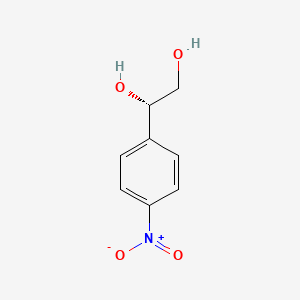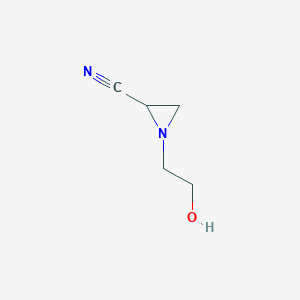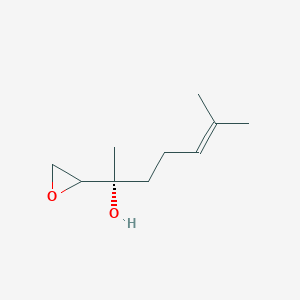
1,2-Oxidolinalool
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Oxidolinalool: is a chemical compound with the molecular formula C10H18O2 . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Linalool is known for its pleasant floral scent and is widely used in the fragrance and flavor industries. This compound, being an oxidized form of linalool, retains some of these aromatic properties while also exhibiting unique chemical behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Oxidolinalool can be synthesized through the oxidation of linalool. One common method involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve more scalable oxidation processes, potentially using catalytic systems to enhance efficiency and reduce costs. Continuous flow reactors and other advanced chemical engineering techniques can be employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1,2-Oxidolinalool undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to linalool or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Linalool.
Substitution: Derivatives with different functional groups replacing the oxirane ring.
Scientific Research Applications
1,2-Oxidolinalool has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1,2-Oxidolinalool involves its interaction with various molecular targets. It can act as an oxidizing agent or participate in nucleophilic substitution reactions . The specific pathways and targets depend on the context of its use, such as its role in biological systems or chemical synthesis.
Comparison with Similar Compounds
Linalool: The parent compound, known for its floral scent.
1,2-Oxido-3,7-dimethylocta-2,6-diene: Another oxidized derivative of linalool.
Geraniol: A similar terpene alcohol with a rose-like scent.
Uniqueness: 1,2-Oxidolinalool is unique due to its specific oxidized structure, which imparts different chemical reactivity and potential biological activities compared to its parent compound and other similar terpenes .
Properties
CAS No. |
76985-29-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2R)-6-methyl-2-(oxiran-2-yl)hept-5-en-2-ol |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3,11)9-7-12-9/h5,9,11H,4,6-7H2,1-3H3/t9?,10-/m1/s1 |
InChI Key |
BXOURKNXQXLKRK-QVDQXJPCSA-N |
Isomeric SMILES |
CC(=CCC[C@](C)(C1CO1)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CO1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


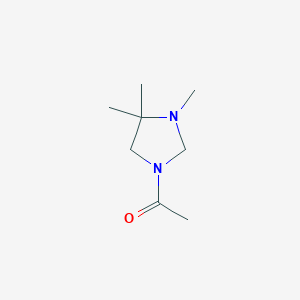
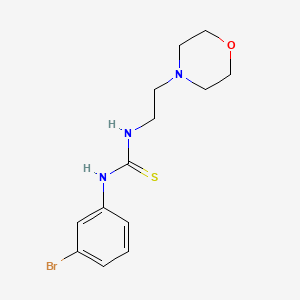
![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)

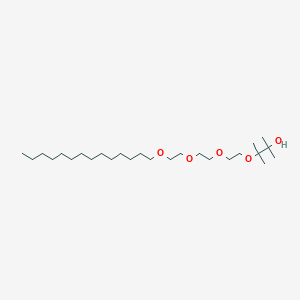
![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
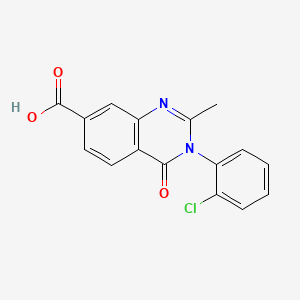
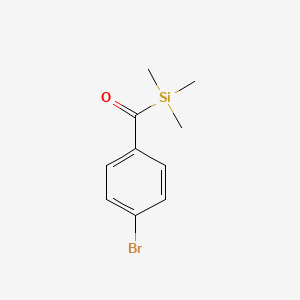
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
